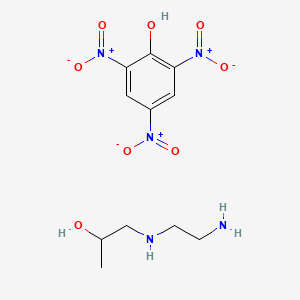
1-(2-aminoethylamino)propan-2-ol;2,4,6-trinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Aminoethylamino)propan-2-ol;2,4,6-trinitrophenol is a compound that combines the properties of two distinct chemical entities: 1-(2-aminoethylamino)propan-2-ol and 2,4,6-trinitrophenol. The former is an organic compound with the molecular formula C5H14N2O, known for its applications in various chemical reactions and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Aminoethylamino)propan-2-ol can be synthesized through the reaction of ethylenediamine with propylene oxide under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
2,4,6-Trinitrophenol is synthesized through the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid . The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product.
Industrial Production Methods: Industrial production of 1-(2-aminoethylamino)propan-2-ol involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield . The process is optimized for cost-effectiveness and environmental sustainability.
The industrial production of 2,4,6-trinitrophenol involves multi-stage nitration processes with stringent safety measures due to the explosive nature of the compound . The final product is purified through recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Aminoethylamino)propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution.
2,4,6-Trinitrophenol primarily undergoes reduction reactions due to the presence of nitro groups . It can be reduced to form aminophenols using reducing agents such as tin and hydrochloric acid.
Major Products Formed: The major products formed from the reactions of 1-(2-aminoethylamino)propan-2-ol include N-substituted derivatives and oxidized products . For 2,4,6-trinitrophenol, the major products include various aminophenol derivatives .
Wissenschaftliche Forschungsanwendungen
1-(2-Aminoethylamino)propan-2-ol is used in the synthesis of pharmaceuticals, agrochemicals, and as a building block in organic synthesis . It is also employed in the production of surfactants and corrosion inhibitors.
2,4,6-Trinitrophenol has applications in the field of explosives, dyes, and as a reagent in chemical analysis . It is used in the preparation of picrate salts, which are employed in various analytical techniques.
Wirkmechanismus
The mechanism of action of 1-(2-aminoethylamino)propan-2-ol involves its interaction with various molecular targets, including enzymes and receptors . It acts as a nucleophile in substitution reactions and as a reducing agent in redox reactions.
2,4,6-Trinitrophenol exerts its effects through the release of energy upon decomposition, making it a powerful explosive . It also acts as a proton donor in acid-base reactions, contributing to its reactivity in chemical analysis.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(2-aminoethylamino)propan-2-ol include ethylenediamine and propanolamines, which share similar chemical properties and applications . 1-(2-aminoethylamino)propan-2-ol is unique due to its specific combination of functional groups, making it more versatile in certain reactions.
Similar compounds to 2,4,6-trinitrophenol include 2,4-dinitrophenol and 2,6-dinitrophenol, which also possess nitro groups and exhibit similar reactivity . 2,4,6-trinitrophenol is more explosive due to the presence of three nitro groups, making it more potent in explosive applications.
Eigenschaften
CAS-Nummer |
25384-30-9 |
|---|---|
Molekularformel |
C11H17N5O8 |
Molekulargewicht |
347.28 g/mol |
IUPAC-Name |
1-(2-aminoethylamino)propan-2-ol;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C5H14N2O/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-5(8)4-7-3-2-6/h1-2,10H;5,7-8H,2-4,6H2,1H3 |
InChI-Schlüssel |
ZGWZBUPIURAOJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNCCN)O.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



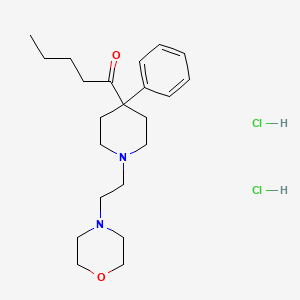

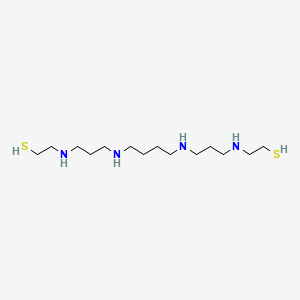
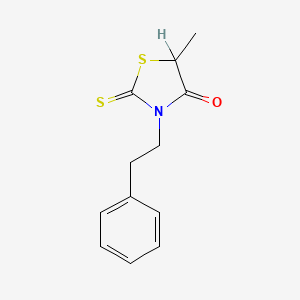
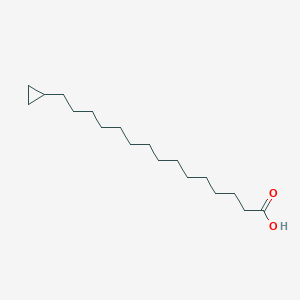
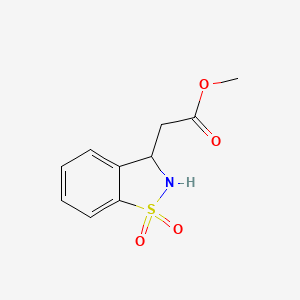
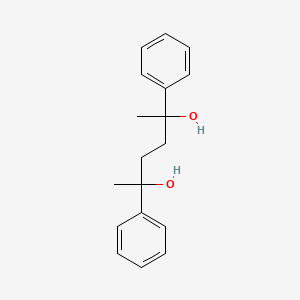

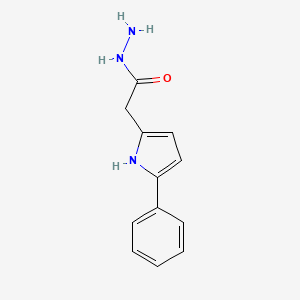
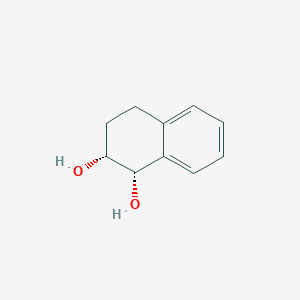
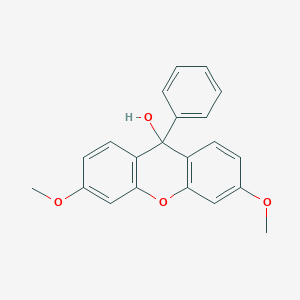

![5-[(e)-(4-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14699685.png)
